molecular formula C27H26ClN3O3S B11677904 2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11677904
M. Wt: 508.0 g/mol
InChI Key: GLGGABMMXMDVNW-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethyl group, and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl, phenylethyl, and ethoxyphenyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 1-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness

2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H26ClN3O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O3S/c1-2-34-23-14-10-21(11-15-23)29-25(32)18-24-26(33)31(22-12-8-20(28)9-13-22)27(35)30(24)17-16-19-6-4-3-5-7-19/h3-15,24H,2,16-18H2,1H3,(H,29,32)

InChI Key

GLGGABMMXMDVNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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